

Unveiling the Role of Gangliotetraose in Neurodegeneration: A Comparative Analysis

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Compound of Interest		
Compound Name:	Gangliotetraose	
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A deep dive into the altered landscape of **gangliotetraose**-series gangliosides in Alzheimer's, Parkinson's, and Huntington's diseases compared to healthy brain tissue, providing researchers, scientists, and drug development professionals with a comprehensive guide to their significance and analysis.

Gangliotetraose forms the core structure of the major gangliosides in the human brain, including GM1, GD1a, GD1b, and GT1b. These complex glycosphingolipids are integral components of neuronal membranes, playing a pivotal role in cell signaling, recognition, and the modulation of membrane protein function. Emerging evidence has highlighted significant alterations in the levels of these **gangliotetraose**-series gangliosides in the brains of individuals with neurodegenerative diseases, suggesting their involvement in disease pathogenesis and their potential as therapeutic targets. This guide provides a comparative analysis of these changes, supported by experimental data and detailed methodologies for their investigation.

Quantitative Comparison of Gangliotetraose-Series Gangliosides

The following tables summarize the quantitative changes in major **gangliotetraose**-series gangliosides observed in Alzheimer's disease, Parkinson's disease, and Huntington's disease in comparison to healthy control brain tissue.

Alzheimer's Disease



Brain Region	Ganglioside	Change in AD Brain	Reference
Frontal Cortex	GM1, GD1a, GD1b, GT1b	Statistically significant decrease	[1]
Temporal Cortex	GM1, GD1a, GD1b, GT1b	Statistically significant decrease	[1]
Basal Telencephalon	GM1, GD1a, GD1b, GT1b	Statistically significant decrease	[1]
Frontal Lobe	GM1, GD1a	Dramatically reduced	[2]

Parkinson's Disease

Brain Region/Sample	Ganglioside	Change in PD	Reference
Substantia Nigra	GM1, GD1a, GD1b, GT1b	Reduced levels	[1][3]
Substantia Nigra	GM1	Substantially less than in age-matched controls	[4]
Cerebrospinal Fluid (CSF)	GM1, GD1a, GD1b, GT1b	Significantly decreased	[3]
Serum	GM1, GD1a	Decreased	[3]

Huntington's Disease

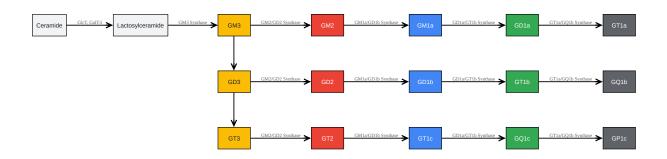


Brain Region/Model	Ganglioside	Change in HD	Reference
Striatum (YAC128 mice)	GM1, GD1a, GT1b	Significantly reduced	[5]
Cortex (YAC128 mice)	GM1, GD1a, GT1b	Significantly reduced	[5]
Corpus Callosum White Matter (YAC128 & R6/2 mice)	GM1, GD1a, GT1b	Significantly reduced	[5]
Striatum (Human Post-mortem)	GM1	Decreased	[6]

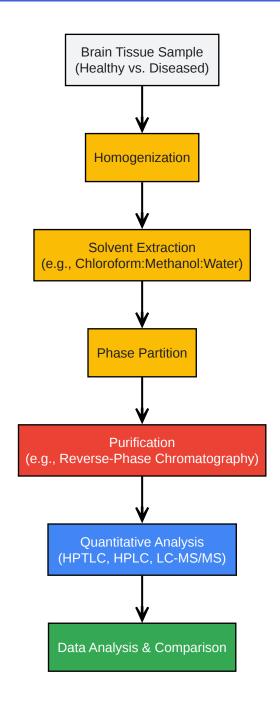
Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the analytical procedures for studying **gangliotetraose**-series gangliosides, the following diagrams are provided.









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